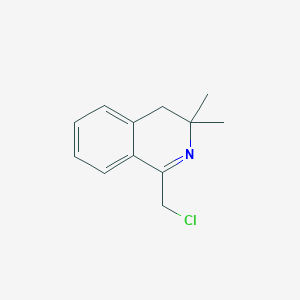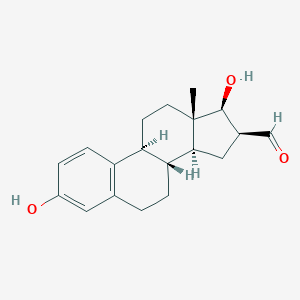
16-Formylestradiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
16-Formylestradiol (16-FE) is a synthetic estrogenic compound that has been widely used in scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods, and its mechanism of action has been studied extensively.
Mecanismo De Acción
16-Formylestradiol exerts its effects through binding to estrogen receptors (ERs), particularly ERα and ERβ. It has been shown to have a higher binding affinity for ERβ than ERα. Once bound to ERs, 16-Formylestradiol can regulate gene expression, leading to its various physiological effects.
Efectos Bioquímicos Y Fisiológicos
16-Formylestradiol has been shown to have various biochemical and physiological effects, including the regulation of gene expression, inhibition of cancer cell growth, reduction of inflammation, and neuroprotection. It has also been shown to regulate glucose metabolism and lipid metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 16-Formylestradiol in lab experiments is its high binding affinity for ERβ, which makes it a useful tool for studying the effects of ERβ activation. However, one limitation is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
For 16-Formylestradiol research include further exploration of its potential therapeutic applications, including its effects on metabolic disorders, neurological disorders, and cancer. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
Métodos De Síntesis
16-Formylestradiol can be synthesized using various methods, including the Wessely-Moser rearrangement, the Pfitzinger reaction, and the Wittig reaction. The Wessely-Moser rearrangement involves the rearrangement of a 17-ketone group to a 16-formyl group using zinc and acetic acid. The Pfitzinger reaction involves the reaction of estrone with formic acid and acetic anhydride. The Wittig reaction involves the reaction of estrone with a phosphonium ylide to form the desired 16-formyl compound.
Aplicaciones Científicas De Investigación
16-Formylestradiol has been used in scientific research to study its potential therapeutic applications, including its anti-cancer, anti-inflammatory, and neuroprotective effects. Studies have shown that 16-Formylestradiol can inhibit the growth of breast cancer cells and induce apoptosis. It has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, 16-Formylestradiol has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propiedades
Número CAS |
150585-08-3 |
|---|---|
Nombre del producto |
16-Formylestradiol |
Fórmula molecular |
C19H24O3 |
Peso molecular |
300.4 g/mol |
Nombre IUPAC |
(8R,9S,13S,14S,16S,17S)-3,17-dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-16-carbaldehyde |
InChI |
InChI=1S/C19H24O3/c1-19-7-6-15-14-5-3-13(21)8-11(14)2-4-16(15)17(19)9-12(10-20)18(19)22/h3,5,8,10,12,15-18,21-22H,2,4,6-7,9H2,1H3/t12-,15-,16-,17+,18+,19+/m1/s1 |
Clave InChI |
GQRLRYVNRMCWPQ-IEQBIMPXSA-N |
SMILES isomérico |
C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@@H]([C@@H]2O)C=O)CCC4=C3C=CC(=C4)O |
SMILES |
CC12CCC3C(C1CC(C2O)C=O)CCC4=C3C=CC(=C4)O |
SMILES canónico |
CC12CCC3C(C1CC(C2O)C=O)CCC4=C3C=CC(=C4)O |
Sinónimos |
16-formylestradiol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



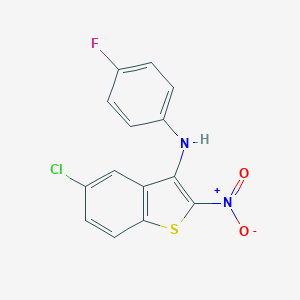
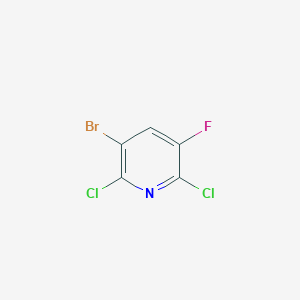
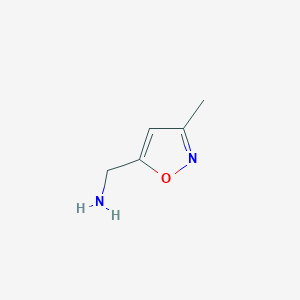
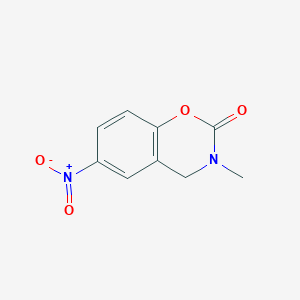
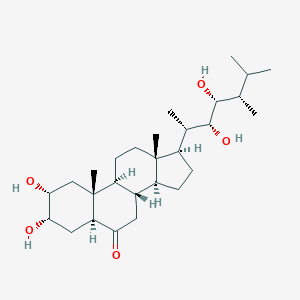
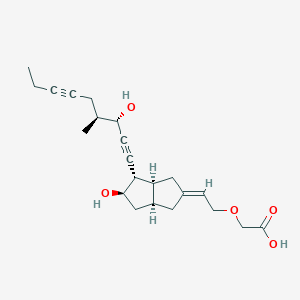
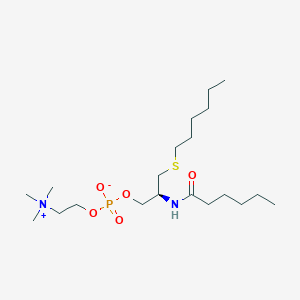
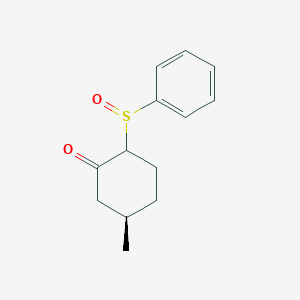
![[5'-13C]thymidine](/img/structure/B119643.png)
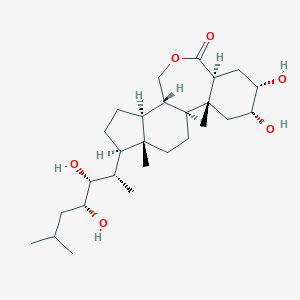
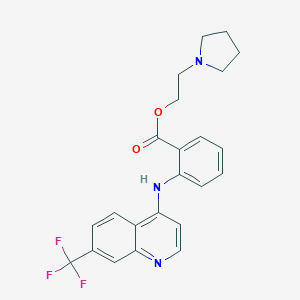
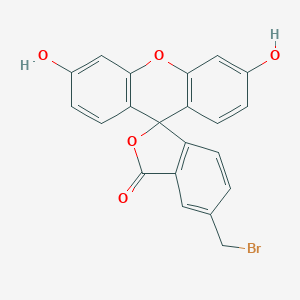
acetic acid](/img/structure/B119659.png)
